molecular formula C9H5ClOS B1267047 Benzo[b]thiophene-2-carbonyl chloride CAS No. 39827-11-7

Benzo[b]thiophene-2-carbonyl chloride

Cat. No.: B1267047
CAS No.: 39827-11-7
M. Wt: 196.65 g/mol
InChI Key: DNGLRCHMGDDHNC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H5ClOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The interaction with these enzymes often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity. Additionally, this compound can react with nucleophiles such as amines and alcohols, forming amides and esters, respectively .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and reducing the viability of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming covalent bonds that inhibit their activity . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carbonyl chloride is typically synthesized from benzo[b]thiophene-2-one. The process involves the reaction of benzo[b]thiophene-2-one with thionyl chloride (SOCl2) under an inert atmosphere, such as nitrogen or argon. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Benzo[b]thiophene-2-methanol: Formed from reduction reactions.

    Benzo[b]thiophene-2-carboxylic acid: Formed from oxidation reactions.

Scientific Research Applications

Benzo[b]thiophene-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Industry: Applied in the production of specialty chemicals and materials, such as dyes and polymers.

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions allows for the synthesis of diverse derivatives with various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLRCHMGDDHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192891
Record name Thianaphthene-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39827-11-7
Record name Thianaphthene-2-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117
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Record name Thianaphthene-2-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-2-carbonyl Chloride
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Synthesis routes and methods I

Procedure details

(±)-trans-1-(Benzo[b]thiophene-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was made following general procedure A, substituting benzo[b]thiophene-2-carbonyl chloride for 4-trifluoromethyl-benzoyl chlorided. Benzo[b]thiophene-2-carbonyl chloride was prepared by reaction of thianaphthene-2-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride. The crude 1-(benzo[b]thiophene-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was isolated as a mixture of cis and trans isomers. Purification by silica gel chromatography (1% methanol/methylene chloride) followed by purification via HPLC yielded (±)-trans-2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide (34%). 1H-NMR (CDCl3) δ: 1.02-1.18 (m, 6H), 1.65-1.75 (m, 1H), 2.55-2.65 (m, 1H), 3.60-3.70 (m, 1H), 3.80 (q, 2H), 5.05-5.15 (m, 1H), 6.70 (d, 1H), 6.80-7.00 (m, 3H), 7.20-7.40 (m, 4H), 7.45 (s, 1H), 7.50 (d, 2H), 7.70 (d, 1H), 7.80 (d, 1H). MS m/z: 489/491 (M+1).
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(±)-trans-1-(Benzo[b]thiophene-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide
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Synthesis routes and methods II

Procedure details

Benzothiophene-2-carboxylic acid was treated with 1.5 equivalents of oxalyl chloride in dichloromethane in the presence of a catalytic amount of DMF to form benzothiophene-2-carbonyl chloride. Following procedures described for Example 1 and substituting this acyl chloride for 3-trifluoromethylbenzoyl chloride, compound 77 was prepared in 23% yield.
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Synthesis routes and methods III

Procedure details

1.0 g of benzo[b]thiophene-2-carboxylic acid was reacted with 2 ml of thionyl chloride under reflux overnight, and then excess thionyl chloride was distilled off under reduced pressure to obtain benzo[b]thiophene-2-carbonyl chloride as a solid product.
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Synthesis routes and methods IV

Procedure details

Thianaphthene-2-carboxylic acid (356.42 mg, 2 mmol) was suspended in dry toluene (6 mL), thionyl chloride (4.4 mL, 60 mmol) and DMF (0.05 mL) were added at room temperature, and then the mixture was refluxed 8 h.4 The volatiles were removed at reduced pressure gave benzo[b]thiophene-2-carbonyl chloride as a yellow power. Purified by flash chromatography on silica gel, using ethyl acetate/hexane (1:9) as eluent, give 3 as a white power (393.64 mg, 94.9%). Spectral data were in accordance with those published. 1H-NMR (300 MHz, CDCl3): δ 8.31 (s, 1H), 7.04-7.89 (m, 2H), 7.60-7.46 (m, 2H. 13C NMR (300 MHz, CDCl3): δ 161.14, 144.07, 138.05, 136.59, 135.89, 128.75, 126.68, 125.66, 122.91.
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356.42 mg
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4.4 mL
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Synthesis routes and methods V

Procedure details

The Benzo[b]thiophene-2-carbonyl chloride was prepared by adding toluene (2 mL), DMF (2 drops) and thionyl chloride (50 μL) to benzo[b]thiophene-2-carboxylic acid. Heating the mixture to reflux for 5 hours followed by removal of the solvent afforded the crude product, which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common synthetic applications of Benzo[b]thiophene-2-carbonyl chloride?

A1: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it readily reacts with hydrazine hydrate to yield 3-chloro-1-benzo[b]thiophene-2-carbohydrazide []. This intermediate can be further derivatized into 1,3,4-oxadiazoles by reacting with aromatic aldehydes followed by treatment with either acetic anhydride or chloramine-T []. Additionally, this compound can be transformed into carbamates, ureas, semicarbazides, and pyrazoles, demonstrating its versatility in constructing diverse pharmacologically relevant scaffolds [].

Q2: Can you provide examples of specific biological activities exhibited by derivatives of this compound?

A2: Research suggests that certain derivatives of this compound possess promising biological activities. For example, 1,3,4-oxadiazole derivatives synthesized from this compound have displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, some derivatives have shown antifungal activity against Candida albicans and Aspergillus niger []. Additionally, thiazolidinone derivatives containing the benzo[b]thiophene moiety have shown both antioxidant and antibacterial properties [].

Q3: Are there any studies investigating the antitumor potential of compounds derived from this compound?

A3: Yes, novel benzo[b]thieno[2,3-c]quinolones, synthesized starting from substituted benzo[b]thiophene-2-carbonyl chlorides, have demonstrated cytotoxic activity against various cancer cell lines []. These include pancreatic carcinoma (MiaPaCa2), breast carcinoma (MCF7), cervical carcinoma (HeLa), laryngeal carcinoma (Hep2), colon carcinoma (CaCo-2), and melanoma (HBL) cell lines []. Notably, compounds with a 3-dimethylaminopropyl substituent on the quinolone nitrogen exhibited superior antitumor activity compared to those with the same substituent on the amidic nitrogen [].

Q4: Have any studies explored the structure-activity relationship (SAR) of compounds derived from this compound?

A4: While specific SAR studies might not be explicitly detailed in the provided abstracts, the research highlights how structural modifications influence biological activity. For example, in the study on benzo[b]thieno[2,3-c]quinolones, the position of the 3-dimethylaminopropyl substituent significantly impacted the antitumor activity, with placement on the quinolone nitrogen being more favorable []. Similarly, for the 1,3,4-oxadiazole derivatives, variations in the substituted phenyl ring at the 2-position led to differences in antimicrobial potency [].

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